Rinderine

説明

This compound has been reported in Eupatorium japonicum, Anchusa milleri, and other organisms with data available.

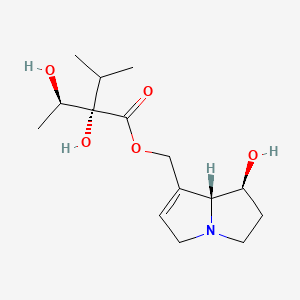

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-ZRQNBYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6029-84-1 | |

| Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6029-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rinderine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RINDERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17O052O4FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RINDERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Rinderine Biosynthesis Pathway: A Technical Guide for Researchers

Introduction: Rinderine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, including those of the Boraginaceae and Asteraceae families.[1] Like other PAs, this compound is synthesized as a defense mechanism against herbivores.[2] Structurally, this compound is an ester composed of a bicyclic necine base, (+)-retronecine, and a branched-chain necic acid, trachelanthic acid.[3] The biosynthesis of this complex molecule involves the convergence of two distinct metabolic pathways: the polyamine pathway for the necine base and the branched-chain amino acid pathway for the necic acid. This guide provides a detailed overview of the this compound biosynthesis pathway, summarizing key intermediates, enzymes, quantitative data, and experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Overall Biosynthetic Scheme

The formation of this compound is a multi-step process that begins with primary metabolites. The necine base, retronecine, is derived from L-arginine via putrescine, while the necic acid, trachelanthic acid, originates from the amino acids L-valine and L-leucine. These two components are synthesized separately and then joined in a final esterification step.

Part 1: Biosynthesis of the Necine Base, (+)-Retronecine

The biosynthesis of the pyrrolizidine ring system of retronecine is a well-studied pathway that originates from polyamine metabolism.

-

Formation of Putrescine: The pathway begins with the amino acid L-arginine, which is converted to putrescine. This conversion can also start from L-ornithine.[4]

-

Synthesis of Homospermidine: The first committed step in PA biosynthesis is the formation of the symmetrical polyamine homospermidine.[5][6] This reaction is catalyzed by homospermidine synthase (HSS) , a pathway-specific enzyme.[7] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing propane-1,3-diamine.[8]

-

Oxidation and Cyclization: Homospermidine undergoes oxidative deamination, likely catalyzed by a copper-dependent diamine oxidase, to form an unstable dialdehyde intermediate.[9] This intermediate spontaneously cyclizes via an intramolecular Mannich reaction to form the initial pyrrolizidine ring structure, 1-hydroxymethylpyrrolizidine (trachelanthamidine).[10]

-

Formation of Retronecine: A series of subsequent desaturation and hydroxylation steps convert trachelanthamidine into the final necine base, retronecine. The exact enzymes for these latter steps are not fully characterized but are believed to be oxidoreductases.

Part 2: Biosynthesis of the Necic Acid, Trachelanthic Acid

The necic acid moiety of this compound, trachelanthic acid, is derived from branched-chain amino acids.[11] This pathway is less characterized than that of the necine base.

-

Precursors: The biosynthesis starts with the amino acids L-valine and L-leucine.[11][12] Specifically, the carbon skeleton is assembled from two molecules of L-valine or their keto-analogs.

-

Key Enzyme Action: A key enzyme, a duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit, has been identified as C7-hydroxyacid synthase (C7HAS) . This enzyme catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate (derived from valine), forming the precursor to C7-necic acids like trachelanthic acid.[10]

-

Further Modifications: The resulting intermediate undergoes a series of modifications, including reduction and hydroxylation, to yield the final trachelanthic acid structure.

Part 3: Final Assembly - Esterification

The final step in this compound biosynthesis is the esterification of the C-9 hydroxyl group of the retronecine base with the carboxyl group of trachelanthic acid. The necic acid must first be activated, likely as a coenzyme A (CoA) thioester (Trachelantyl-CoA). The specific enzyme catalyzing this transfer to retronecine has not yet been fully characterized but is presumed to be an acyltransferase.

Quantitative Data

Quantitative analysis through isotopic labeling has been crucial in elucidating the retronecine pathway. These experiments have confirmed the symmetrical nature of the homospermidine intermediate.

Table 1: Isotopic Label Incorporation into Retronecine

| Labeled Precursor Fed to Senecio spp. | Position of Label | % of Total Radioactivity at C-9 | Reference(s) |

|---|---|---|---|

| DL-[5-¹⁴C]ornithine | C-5 | ~25% | [13] |

| [1,4-¹⁴C₂]putrescine | C-1, C-4 | ~25% | [13] |

| [tetramethylene-1,4-¹⁴C₂]spermidine | C-1', C-4' of aminobutyl moiety | ~25% |[13] |

Table 2: Kinetic Properties of Homospermidine Synthase (HSS) from Senecio vernalis

| Substrate | Specific Activity (pkat/mg protein) | Note | Reference(s) |

|---|---|---|---|

| Spermidine + Putrescine | 16.52 | Catalyzes homospermidine formation | [14] |

| eIF5A (DHS substrate) | 0.00 | HSS is inactive with the primary metabolism substrate | [14] |

Note: Detailed Km and Vmax values for HSS from this compound-producing plants are not extensively documented in available literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on classic biochemical techniques, primarily isotopic labeling and tracer experiments.

Protocol 1: Isotopic Labeling and Precursor Feeding

This protocol outlines a general workflow for studying the incorporation of labeled precursors into this compound.

Methodology Details:

-

Precursor Administration: Labeled compounds (e.g., [1-¹³C]-putrescine) are dissolved in a sterile aqueous solution.[15] This solution is administered to healthy, actively growing plants. For whole plants, the solution can be added to the hydroponic medium. For excised shoots, a cotton wick can be passed through the stem to draw up the solution.

-

Incubation: Plants are left for a period of several hours to days to allow for the uptake, transport, and metabolism of the labeled precursor into the target alkaloids.

-

Extraction: Plant material is harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried material is ground to a fine powder. Total alkaloids are extracted by macerating the powder in an acidic solution (e.g., 0.05 M H₂SO₄).[1] The mixture is centrifuged, and the supernatant containing the protonated alkaloids is collected.

-

Purification and Analysis: The crude extract is made basic to deprotonate the alkaloids, which can then be extracted into an organic solvent. This compound is then purified from this extract using techniques like preparative High-Performance Liquid Chromatography (HPLC). The purified compound's identity is confirmed by co-chromatography with an authentic standard and by Mass Spectrometry (MS). The location and extent of isotopic labeling are determined using ¹³C-NMR spectroscopy or by chemical degradation followed by scintillation counting.[13][15]

Conclusion

The biosynthesis of this compound is a complex process that elegantly combines elements of primary and secondary metabolism. While the initial steps leading to the necine base via homospermidine synthase are well-established, significant research is still required to fully characterize the downstream enzymes, particularly the oxidases, reductases, and the final acyltransferase responsible for assembling the complete this compound molecule. A deeper understanding of these enzymatic steps, facilitated by modern genomic and proteomic approaches, will be essential for efforts in metabolic engineering, potentially enabling the sustainable production of these and related alkaloids for pharmaceutical applications.

References

- 1. Chemical Profile and Screening of Bioactive Metabolites of Rindera graeca (A. DC.) Bois. & Heldr. (Boraginaceae) In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H25NO5 | CID 442758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alternative pathways utilize or circumvent putrescine for biosynthesis of putrescine-containing rhizoferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 10. macau.uni-kiel.de [macau.uni-kiel.de]

- 11. Pyrrolizidine Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Chemical Synthesis of Rinderine and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Rinderine, a pyrrolizidine alkaloid, and its analogues. This document details the synthetic pathways for the constituent components of this compound—the necine base (+)-heliotridine and the necic acids (-)-trachelanthic acid and (+)-viridifloric acid—and their subsequent esterification to yield the target molecules. Experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Cynoglossum genus.[1][2] Like other pyrrolizidine alkaloids, this compound consists of a necine base, in this case, (+)-heliotridine, esterified with a necic acid, which for this compound is (-)-trachelanthic acid. Its diastereomer, echinatine, is formed from (+)-heliotridine and (+)-viridifloric acid. The synthesis of these compounds is of significant interest due to their biological activities and the need for pure standards for toxicological and pharmacological studies.

Synthesis of the Necine Base: (+)-Heliotridine

The synthesis of the necine base (+)-heliotridine is a key step in the total synthesis of this compound. A concise and practical synthesis has been reported, often starting from a chiral precursor to establish the correct stereochemistry. One effective approach utilizes a 1,3-dipolar cycloaddition reaction.

A reported synthesis of (+)-heliotridine starts from (S)-3-tert-butoxypyrroline N-oxide and involves a highly selective 1,3-dipolar cycloaddition with ethyl 4-bromocrotonate.[3] This is followed by elaboration of the resulting adduct to furnish the target necine base.[3]

Key Stages in the Synthesis of (+)-Heliotridine:

-

1,3-Dipolar Cycloaddition: Reaction of (S)-3-tert-butoxypyrroline N-oxide with ethyl 4-bromocrotonate to form the initial cycloadduct.

-

Cyclization and Elimination: Subsequent treatment to induce cyclization and elimination, leading to the formation of the pyrrolizidine ring system.

-

Reduction: Reduction of the ester functionality to the corresponding alcohol.

-

Deprotection: Removal of the tert-butyl protecting group to yield (+)-heliotridine.

The overall yield for this synthesis is reported to be around 17% from the starting nitrone.[3]

Figure 1. Synthetic pathway for (+)-heliotridine.

Synthesis of the Necic Acids: (-)-Trachelanthic Acid and (+)-Viridifloric Acid

(-)-Trachelanthic acid and its diastereomer, (+)-viridifloric acid, are the necic acid components required for the synthesis of this compound and its analogue, echinatine. The stereoselective synthesis of these acids is crucial for obtaining the final products with the correct stereochemistry.

A common strategy for the synthesis of these acids involves the diastereoselective reduction of a keto group in a chiral precursor.[4]

Experimental Protocol for the Synthesis of (-)-Trachelanthic Acid and (+)-Viridifloric Acid (General Approach):

-

Starting Material: A suitable chiral precursor, such as (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one, is used.[4]

-

Diastereoselective Reduction:

-

For (-)-Trachelanthic acid, the keto group is reduced using a bulky reducing agent like diisobutylaluminium hydride (DIBAL-H) to afford the (1'S) alcohol.[4]

-

For (+)-Viridifloric acid, a different reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), is employed to yield the (1'R) alcohol.[4]

-

-

Hydrolysis: The final step involves the hydrolysis of the dioxolanone ring to yield the free necic acids.[4]

| Necic Acid | Reducing Agent | Key Intermediate Stereochemistry |

| (-)-Trachelanthic acid | DIBAL-H | (1'S) |

| (+)-Viridifloric acid | L-Selectride® | (1'R) |

Table 1. Reagents for the Diastereoselective Synthesis of Necic Acids.

Figure 2. Synthesis of necic acids.

Final Synthesis of this compound and its Analogues

The final step in the synthesis of this compound and its analogues is the esterification of the necine base, (+)-heliotridine, with the appropriate necic acid. This is typically achieved by first activating the carboxylic acid of the necic acid.

General Experimental Protocol for Esterification:

-

Activation of Necic Acid: The necic acid (e.g., (-)-trachelanthic acid) is converted to a more reactive derivative, such as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Esterification: The activated necic acid is then reacted with the necine base, (+)-heliotridine, in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to form the desired ester.

-

Purification: The final product is purified using chromatographic techniques to remove any unreacted starting materials and byproducts.

| Product | Necine Base | Necic Acid |

| This compound | (+)-Heliotridine | (-)-Trachelanthic acid |

| Echinatine | (+)-Heliotridine | (+)-Viridifloric acid |

Table 2. Components of this compound and Echinatine.

Figure 3. Final esterification to yield this compound.

Conclusion

The chemical synthesis of this compound and its analogues is a challenging yet achievable goal in organic synthesis. The key to a successful synthesis lies in the stereocontrolled construction of both the necine base and the necic acid moieties. The methodologies outlined in this guide provide a framework for the laboratory-scale synthesis of these important pyrrolizidine alkaloids, enabling further research into their biological properties and potential applications.

References

An In-Depth Technical Guide to the Mechanism of Rinderine-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rinderine, a pyrrolizidine alkaloid (PA) found in several plant species, is a potent hepatotoxin. Its toxicity is representative of the broader class of 1,2-unsaturated pyrrolizidine alkaloids, which are known to cause significant liver damage in both humans and livestock. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced hepatotoxicity. It details the metabolic activation of this compound, the subsequent cellular damage initiated by reactive metabolites, and the key signaling pathways involved in the progression of liver injury. This guide is intended to serve as a resource for researchers and professionals in drug development and toxicology, providing detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the hepatotoxicity of this compound and other pyrrolizidine alkaloids.

Introduction

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide. Human exposure can occur through the consumption of contaminated food products, herbal remedies, and supplements. This compound is a notable member of this class of toxins and has been identified in various plants, including those from the Boraginaceae and Asteraceae families. The primary target organ for this compound toxicity is the liver, where it can induce a range of pathologies from acute hepatitis to chronic liver disease and hepatic sinusoidal obstruction syndrome (HSOS). Understanding the intricate mechanisms of this compound-induced hepatotoxicity is crucial for developing effective diagnostic and therapeutic strategies.

The Core Mechanism: Metabolic Activation and Adduct Formation

The hepatotoxicity of this compound, like other 1,2-unsaturated PAs, is not due to the parent compound itself but rather to its metabolic activation in the liver.

Role of Cytochrome P450 Enzymes

The initial and critical step in this compound's toxicokinetics is its bioactivation by cytochrome P450 (CYP) enzymes, primarily located in the endoplasmic reticulum of hepatocytes.[1][2][3] CYP isozymes, such as those from the CYP2B and CYP3A families, catalyze the dehydrogenation of the necine base of this compound.[4] This oxidation reaction transforms the stable parent alkaloid into highly reactive pyrrolic esters, specifically dehydrothis compound.

Formation of Reactive Pyrrolic Metabolites and Covalent Adducts

Dehydrothis compound is a potent electrophile that readily reacts with cellular nucleophiles. This high reactivity leads to the formation of covalent adducts with cellular macromolecules, including proteins and DNA.[5][6][7] The formation of these adducts is a central event in the initiation of cellular injury.[8][9]

-

Pyrrole-Protein Adducts: These adducts can disrupt normal protein function, leading to enzyme inhibition, cytoskeletal damage, and impaired cellular transport. The detection of pyrrole-protein adducts in blood and tissues can serve as a biomarker of PA exposure and toxicity.[9][10]

-

Pyrrole-DNA Adducts: The formation of DNA adducts can lead to genotoxicity, mutations, and potentially carcinogenesis with chronic exposure.[5][6][11]

The detoxification of these reactive pyrrolic metabolites is primarily mediated by conjugation with glutathione (GSH).[8] However, at high doses of this compound, the rate of formation of reactive metabolites can overwhelm the GSH detoxification capacity, leading to significant cellular damage.

Key Signaling Pathways in this compound Hepatotoxicity

The formation of adducts and the depletion of glutathione trigger a cascade of downstream signaling events that culminate in hepatocyte death and liver injury.

Oxidative Stress and Glutathione Depletion

The metabolism of this compound and the subsequent cellular damage lead to the excessive production of reactive oxygen species (ROS), creating a state of oxidative stress.[12][13][14][15][16] This is exacerbated by the depletion of the primary intracellular antioxidant, glutathione (GSH), which is consumed during the detoxification of the reactive pyrrolic metabolites.[14][17] Oxidative stress contributes to lipid peroxidation, mitochondrial dysfunction, and further DNA damage.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis and is strongly implicated in PA-induced hepatotoxicity.[18][19][20][21] Oxidative stress and cellular damage activate the JNK pathway. Sustained JNK activation can promote apoptosis through multiple mechanisms:

-

Phosphorylation of Bcl-2 Family Proteins: JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic proteins such as Bim and Bax.[3][19][22][23] This shifts the balance towards apoptosis.

-

Mitochondrial Translocation: Activated JNK can translocate to the mitochondria, where it further promotes mitochondrial dysfunction and the release of pro-apoptotic factors.[19][20]

Apoptosis: The Intrinsic and Extrinsic Pathways

This compound-induced hepatocyte death occurs primarily through apoptosis, a programmed cell death mechanism. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are involved.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, such as oxidative stress and DNA damage. The activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and apoptotic cell death.[24][25][26]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8. Activated caspase-8 can directly activate the executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which then engages the intrinsic pathway.

Quantitative Data

Specific quantitative toxicity data for this compound is limited in the publicly available literature. However, data from closely related pyrrolizidine alkaloids can provide valuable insights into its potential potency. The following tables summarize representative data for other PAs. It is important to note that the hepatotoxicity of PAs can vary significantly based on their chemical structure.

Table 1: In Vivo Acute Toxicity of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Riddelliine | Rat (Female) | Oral | 104 | [27] |

| Riddelliine | Mouse (Male) | Oral | 870.9 | [27] |

| Monocrotaline | Rat | Intraperitoneal | 109 | [4] |

| Trichodesmine | Rat | Intraperitoneal | 25 | [4] |

Table 2: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids in Primary Hepatocytes

| Pyrrolizidine Alkaloid | Cell Type | Exposure Time (h) | IC50 (µM) | Reference |

| Riddelliine | Primary Rat Hepatocytes | 24 | 289 | [6] |

| Riddelliine | Primary Mouse Hepatocytes | 24 | 627 | [6] |

| Senecionine | Primary Human Hepatocytes | 72 | ~26 | [24] |

| Lasiocarpine | Primary Human Hepatocytes | 72 | ~10 | [24] |

Table 3: Effect of Pyrrolizidine Alkaloids on Liver Enzymes in Rats

| Pyrrolizidine Alkaloid | Dose (mg/kg) | Time Point | Serum ALT (U/L) | Serum AST (U/L) | Reference |

| Lasiocarpine | 3.3 | 28 days | 160.5 ± 19.4 | Not significantly changed | [22] |

| Monocrotaline | 0.70 mmol/kg | 24 h | Significantly increased | Not reported | [8] |

| Retrorsine | 40 mg/kg | 2 days | Significantly increased | Significantly increased | [28] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced hepatotoxicity.

In Vivo Hepatotoxicity Study

Objective: To assess the dose-dependent and time-course effects of this compound on liver injury in a rodent model.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered via oral gavage or intraperitoneal injection at various doses. A vehicle control group receives the vehicle alone.

-

Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours) post-dosing, animals are anesthetized, and blood is collected via cardiac puncture for serum biochemistry. The liver is then excised, weighed, and sections are fixed in 10% neutral buffered formalin for histology, while other portions are snap-frozen in liquid nitrogen for molecular analyses.

-

Serum Biochemistry: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard enzymatic assays to assess hepatocellular injury.[25][28][29][30][31]

-

Histopathology: Formalin-fixed liver sections are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate morphological changes such as necrosis, apoptosis, inflammation, and sinusoidal congestion.

-

Molecular Analyses: Frozen liver tissue can be used for Western blotting, real-time PCR, and measurement of oxidative stress markers.

Primary Hepatocyte Isolation and In Vitro Cytotoxicity Assay

Objective: To determine the direct cytotoxic effect of this compound on primary hepatocytes.

Protocol:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rat or mouse liver using a two-step collagenase perfusion method.[4][5][10][27] The viability of the isolated hepatocytes should be >90% as determined by trypan blue exclusion.

-

Cell Culture: Hepatocytes are seeded on collagen-coated plates in appropriate culture medium and allowed to attach for several hours.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

Cytotoxicity Assessment: Cell viability is measured using the MTT or WST-1 assay. The IC50 value (the concentration that causes 50% inhibition of cell viability) is calculated.[32][33]

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS in hepatocytes following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Primary hepatocytes or a suitable liver cell line (e.g., HepG2) are cultured and treated with this compound as described above.

-

ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[2][11][21][23][34][35][36][37]

-

After treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with H2DCF-DA (e.g., 10 µM) in the dark at 37°C for 30 minutes.

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

-

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Liver tissue or cultured hepatocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as cleaved caspase-3, Bax, Bcl-2, and phosphorylated JNK (p-JNK).[13][14][18][38][39]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The investigation of this compound-induced hepatotoxicity typically follows a multi-step approach, progressing from in vitro to in vivo studies.

References

- 1. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bcl-2 and Bcl-XL regulate proinflammatory caspase-1 activation by interaction with NALP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolizidine Alkaloid-Protein Adducts: Potential Non-invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developing a Screening Strategy to Identify Hepatotoxicity and Drug Interaction Potential of Botanicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione depletion increases nitric oxide-induced oxidative stress in primary rat hepatocyte cultures: involvement of low-molecular-weight iron [pubmed.ncbi.nlm.nih.gov]

- 14. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Downregulation of Glutathione Biosynthesis Contributes to Oxidative Stress and Liver Dysfunction in Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Downregulation of Glutathione Biosynthesis Contributes to Oxidative Stress and Liver Dysfunction in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glutathione depletion renders rat hepatocytes sensitive to nitric oxide donor-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New insights into the role and mechanism of c-Jun-N-terminal kinase signaling in the pathobiology of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Expression of Bcl-2 family during liver regeneration and identification of Bcl-x as a delayed early response gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Caspase inhibitors for the treatment of liver disease: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sublethal executioner caspase activation in hepatocytes promotes liver regeneration through the JAK/STAT3 pathway | PLOS Biology [journals.plos.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Cholestatic insult triggers alcohol-associated hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Advantages of in vitro cytotoxicity testing by using primary rat hepatocytes in comparison with established cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. resources.revvity.com [resources.revvity.com]

- 33. Integrative Metabolomics and Proteomics Detected Hepatotoxicity in Mice Associated with Alkaloids from Eupatorium fortunei Turcz - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. biorxiv.org [biorxiv.org]

- 37. Utilization of LC-MS/MS analyses to identify site-specific chemical protein adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Identification of Serum Biomarkers to Distinguish Hazardous and Benign Aminotransferase Elevations - PMC [pmc.ncbi.nlm.nih.gov]

- 39. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Rinderine and Related Pyrrolizidine Alkaloids

Disclaimer: Publicly available scientific literature contains limited specific data on the genotoxicity and mutagenicity of Rinderine. Therefore, this guide provides a comprehensive overview of the assessment of pyrrolizidine alkaloids (PAs) as a class, utilizing data from closely related and well-studied PAs such as Riddelliine and Retrorsine as representative examples. The experimental protocols described are based on internationally recognized guidelines for chemical safety testing.

Executive Summary

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species. Many PAs are known to be genotoxic and carcinogenic, posing a potential risk to human health through the contamination of food and herbal products. The genotoxicity of PAs is primarily mediated by their metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can bind to DNA, forming adducts and inducing mutations, chromosomal damage, and other forms of genomic instability. This guide summarizes the current understanding of the genotoxic and mutagenic potential of PAs, with a focus on the methodologies used for their evaluation.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of PAs like this compound is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 enzymes in the liver.[1][2] This process involves the dehydrogenation of the necine base to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules, including DNA.[3][4]

The primary mechanism of PA-induced genotoxicity involves the formation of DNA adducts.[5][6] The reactive pyrrolic esters can covalently bind to DNA bases, particularly guanine and adenine, leading to the formation of various adducts.[7] These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.[1][3] A common reactive intermediate for many PAs is (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which is known to form a characteristic set of DHP-derived DNA adducts.[3][7] The formation of these adducts is considered a key event in the initiation of liver tumors induced by PAs.[1][2]

Quantitative Data on the Genotoxicity of Representative Pyrrolizidine Alkaloids

Due to the scarcity of specific data for this compound, this section presents quantitative data from genotoxicity studies of the structurally related and well-characterized PAs, Riddelliine and Retrorsine.

Table 1: In Vivo Micronucleus Assay Data for Riddelliine in Mice

| Treatment Group | Dose (mg/kg) | Frequency of Micronucleated Erythrocytes (%) | Reference |

| Control | 0 | 0.15 ± 0.05 | [8] |

| Riddelliine | 150 | 0.85 ± 0.12 | [8] |

| Statistically significant increase compared to the control group. |

Table 2: In Vitro Cytotoxicity Data for Retrorsine in Primary Hepatocytes

| Species | IC50 (µM) | Reference |

| Mouse | 148 | [9][10] |

| Rat | 153 | [9][10] |

Experimental Protocols for Genotoxicity and Mutagenicity Studies

The following are standardized protocols for key in vitro and in vivo assays used to evaluate the genotoxic and mutagenic potential of chemical substances, including PAs. These protocols are based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[11][12]

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[13][14][15][16]

Protocol:

-

Tester Strains: A set of bacterial strains with different known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are used to detect various types of point mutations.[15][17]

-

Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[15][17]

-

Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: Only bacteria that have undergone a reverse mutation will be able to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.[14]

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.[18]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals, usually rodents, by analyzing the frequency of micronucleated immature erythrocytes.[19][20][21][22][23]

Protocol:

-

Animal Model: Typically, mice or rats are used.

-

Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a vehicle control group are included.[19]

-

Exposure Duration: Animals are typically exposed for one or two days.

-

Sample Collection: At appropriate times after the last dose (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[19]

-

Slide Preparation and Staining: The collected cells are used to prepare smears on microscope slides, which are then stained to differentiate between mature and immature erythrocytes and to visualize micronuclei.

-

Scoring: A statistically significant number of immature erythrocytes (e.g., 2000 per animal) are analyzed under a microscope for the presence of micronuclei. The ratio of immature to mature erythrocytes is also determined to assess bone marrow toxicity.

-

Data Analysis: A substance is considered positive if it induces a dose-related and statistically significant increase in the frequency of micronucleated immature erythrocytes in any of the treatment groups compared to the vehicle control.[19]

In Vivo Mammalian Alkaline Comet Assay - OECD 489

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[24][25][26]

Protocol:

-

Animal Model and Dosing: Similar to the micronucleus test, animals (usually rodents) are dosed with the test substance.

-

Tissue Collection: Tissues of interest (e.g., liver, which is a primary target for PAs) are collected at appropriate time points after dosing.[25]

-

Single-Cell Suspension: A single-cell suspension is prepared from the collected tissue.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[27]

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."[25][27]

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring and Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A statistically significant increase in DNA migration in the treated groups compared to the control group indicates a positive result.[28][29]

Conclusion

While specific quantitative genotoxicity and mutagenicity data for this compound are limited in the public domain, the well-established genotoxic potential of the broader class of pyrrolizidine alkaloids provides a strong basis for concern. The metabolic activation of PAs to reactive, DNA-binding species is a key mechanism underlying their carcinogenicity. The standardized in vitro and in vivo assays described in this guide, such as the Ames test, micronucleus assay, and comet assay, are essential tools for the hazard identification and risk assessment of this compound and other PAs. Further studies focused specifically on this compound are warranted to provide a more precise characterization of its genotoxic profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity and carcinogenicity of riddelliine following 13 weeks of treatment to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Genotoxicity guidelines recommended by International Conference of Harmonization (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nib.si [nib.si]

- 14. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. enamine.net [enamine.net]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 18. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. pubcompare.ai [pubcompare.ai]

- 25. oecd.org [oecd.org]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. CometAssay®: Single Cell Gel Electrophoresis Kits & Resources | R&D Systems [rndsystems.com]

Toxicokinetics and Metabolic Profiling of Rinderine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicokinetic and metabolic profiling data specifically for Rinderine is limited in publicly available scientific literature. This guide synthesizes the available information on this compound and supplements it with established principles and data from closely related pyrrolizidine alkaloids (PAs) to provide a representative overview. The toxicokinetics and metabolism of individual PAs can vary, and further specific studies on this compound are required for a complete understanding.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species worldwide, particularly in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] PAs are recognized for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] The toxicity of PAs, including this compound, is not inherent to the parent molecule but results from metabolic activation, primarily in the liver.[4][5] Understanding the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—and the metabolic profile of this compound is crucial for assessing its risk to human and animal health and for the development of potential therapeutic agents derived from or contaminated with this compound.

This technical guide provides a detailed overview of the current knowledge on the toxicokinetics and metabolic profiling of this compound, drawing upon data from related PAs where specific information is lacking. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Toxicokinetics of Pyrrolizidine Alkaloids

The toxicokinetics of PAs determine the concentration and duration of the ultimate toxic metabolites in target organs. While specific quantitative data for this compound is scarce, the general toxicokinetic profile of PAs has been extensively studied, with riddelliine and retrorsine serving as common models.[3][6][7]

Absorption

Pyrrolizidine alkaloids are generally well-absorbed from the gastrointestinal tract. Studies on related PAs, such as retrorsine, have shown high intestinal absorption (e.g., 78% for retrorsine).[3]

Distribution

Following absorption, PAs are distributed throughout the body via the systemic circulation. The liver is the primary organ for both metabolism and toxicity, and thus accumulates a significant portion of the absorbed dose. The volume of distribution can be extensive, as seen with piperine, another plant alkaloid, suggesting distribution into various tissues.[8]

Metabolism

Metabolism is the key determinant of PA toxicity. The liver is the principal site of metabolic transformation. The metabolic pathways for PAs can be broadly categorized into bioactivation and detoxification routes.

-

Bioactivation: The primary bioactivation pathway involves the oxidation of the pyrrolizidine nucleus by cytochrome P450 (CYP) enzymes (primarily CYP3A and CYP2B subfamilies in rodents and CYP3A4 in humans) to form highly reactive dehydropyrrolizidine alkaloids (DHP), also known as pyrrolic esters.[4] These electrophilic metabolites can readily bind to cellular macromolecules such as DNA and proteins, leading to adduct formation, cellular damage, and the initiation of carcinogenic processes.[4][9]

-

Detoxification: Detoxification pathways compete with bioactivation. The two main detoxification routes are:

-

N-oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized to form N-oxides. This compound N-oxide has been identified in plant extracts.[10] While generally considered less toxic and more water-soluble, facilitating excretion, N-oxides can be reduced back to the parent PA by gut microbiota and liver enzymes, acting as a potential reservoir.[11][12]

-

Hydrolysis: Esterases can hydrolyze the ester linkages in the PA molecule, yielding the necine base and necic acids, which are typically less toxic and more readily excreted.[4]

-

Excretion

Metabolites of PAs, including the N-oxides and products of hydrolysis, are primarily excreted in the urine.[4]

Quantitative Toxicokinetic Data

Specific quantitative toxicokinetic parameters for this compound are not available in the reviewed literature. The following table presents data for the related pyrrolizidine alkaloid, riddelliine, in rats and mice to provide a representative example of PA toxicokinetics.

| Parameter | Species/Sex | Dose (Oral Gavage) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Riddelliine | Rat (Male) | 10 mg/kg | 135 ± 21 | 0.5 | 243 ± 45 | 1.2 ± 0.2 | [6][7] |

| Riddelliine | Rat (Female) | 10 mg/kg | 118 ± 19 | 0.5 | 212 ± 38 | 1.1 ± 0.1 | [6][7] |

| Riddelliine | Mouse (Male) | 10 mg/kg | 98 ± 15 | 0.25 | 154 ± 29 | 0.9 ± 0.1 | [6][7] |

| Riddelliine | Mouse (Female) | 10 mg/kg | 105 ± 18 | 0.25 | 168 ± 32 | 1.0 ± 0.1 | [6][7] |

Table 1: Toxicokinetic Parameters of Riddelliine in Rats and Mice.

Metabolic Profiling of this compound

The metabolic profile of this compound is expected to follow the general pathways of other PAs. In vitro studies using human liver microsomes have shown no metabolic degradation of monoester PAs, a class to which this compound belongs.[5] However, in vivo metabolism does occur. The primary metabolites are expected to be the N-oxide and the reactive DHP derivative.

| Metabolite | Pathway | Biological Activity | Detection Method | Reference |

| This compound N-oxide | N-oxidation (Detoxification) | Generally less toxic, but can be reduced back to this compound. | LC-MS | [10] |

| Dehydrothis compound (putative) | Dehydrogenation (Bioactivation) | Highly reactive, electrophilic. Forms DNA and protein adducts. | Inferred from detection of DHP-derived adducts for other PAs. | [9] |

Table 2: Known and Putative Metabolites of this compound.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of toxicokinetics and metabolic profiling. Below are representative methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is adapted from studies on various alkaloids and PAs.[5][13]

-

Incubation Mixture: Prepare an incubation mixture containing this compound (e.g., 1-10 µM), liver microsomes (human or rat, e.g., 0.5-1 mg/mL protein), and a buffer system (e.g., 100 mM phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂).

-

Incubation: Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes).

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, such as LC-MS/MS.

Animal Toxicokinetic Study

This protocol is a general representation based on studies with other PAs like riddelliine.[6][7][8]

-

Animal Model: Use a relevant animal model, such as male and female Sprague-Dawley or Fischer 344 rats.

-

Dosing: Administer a single dose of this compound via the intended route of exposure (e.g., oral gavage).

-

Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Sample Preparation for Analysis: Perform protein precipitation or solid-phase extraction to isolate the analyte from the plasma matrix.

-

Analytical Method: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Analysis of this compound by UHPLC-MS/MS

This method is based on established procedures for PA analysis in various matrices.[14][15][16]

-

Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A reverse-phase column, such as a C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection and quantification of this compound and its metabolites.

Visualizations

General Metabolic Pathway of this compound

Caption: General metabolic pathways of this compound, including bioactivation and detoxification routes.

Experimental Workflow for In Vivo Toxicokinetic Study

References

- 1. This compound | C15H25NO5 | CID 442758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Profile and Screening of Bioactive Metabolites of Rindera graeca (A. DC.) Bois. & Heldr. (Boraginaceae) In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic characterization of a potent natural neuroprotective agent dendrobine in vitro and in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Rinderine's Toxicological Profile: A Structure-Activity Relationship Deep Dive

For Immediate Release

GÖTTINGEN, Germany – November 18, 2025 – In a comprehensive technical guide released today, leading toxicologists and drug development professionals have been provided with an in-depth analysis of the structure-activity relationship (SAR) for the toxicity of rinderine, a pyrrolizidine alkaloid of significant concern. This whitepaper offers a meticulous examination of the molecular mechanisms underpinning its toxicity, detailed experimental protocols, and a quantitative comparison with related compounds, aiming to accelerate research and enhance safety assessments in drug development.

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring toxins produced by thousands of plant species. Their presence as contaminants in herbal remedies, teas, and honey poses a significant risk to human health, with the liver being the primary target organ. This compound, a retronecine-type PA, exemplifies the structural features associated with the hepatotoxicity of this compound class.

The Core Toxicophore: Unraveling the Structure-Toxicity Nexus

The toxicity of this compound and other PAs is intrinsically linked to their chemical structure. The key toxicophoric features are:

-

1,2-Unsaturated Necine Base: This structural element is a prerequisite for toxicity. Metabolic activation by cytochrome P450 (CYP) enzymes in the liver converts the unsaturated necine base into a highly reactive pyrrolic ester, also known as a dehydro-pyrrolizidine alkaloid (dehydro-PA).[1]

-

Esterification of the Necine Base: The necine base is esterified with one or two necic acids. The nature of this esterification significantly influences the degree of toxicity. Generally, macrocyclic diesters are the most toxic, followed by open-chain diesters, while monoesters are the least toxic.[2] this compound is a monoester, which places it on the lower end of the toxicity spectrum for unsaturated PAs.

-

N-Oxidation: this compound can exist as a tertiary amine or as its corresponding N-oxide. While N-oxides are generally less toxic than their tertiary amine counterparts due to reduced lipophilicity and consequently lower cell permeability, they can be reduced back to the toxic tertiary amine form in the gut and liver.[3][4]

The reactive dehydro-PA metabolites are powerful electrophiles that can form covalent bonds (adducts) with cellular macromolecules, including proteins and DNA.[1] This adduction disrupts cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[5]

Quantitative Analysis of this compound and Analogs: A Comparative Overview

To understand the relative toxicity of this compound, it is essential to compare its cytotoxic effects with those of other PAs with varying structural features. The following table summarizes available in vitro cytotoxicity data for several PAs.

| Pyrrolizidine Alkaloid | Necine Base Type | Esterification | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| This compound | Retronecine | Monoester | - | - | IC50 | Not available | - |

| Lasiocarpine | Retronecine | Open Diester | HepG2-CYP3A4 | Resazurin | EC50 (24h) | 12.6 | [6] |

| Seneciphylline | Retronecine | Cyclic Diester | HepG2-CYP3A4 | Resazurin | EC50 (24h) | 26.2 | [6] |

| Retrorsine | Retronecine | Cyclic Diester | HepG2-CYP3A4 | Resazurin | EC50 (24h) | >50 | [6] |

| Riddelliine | Retronecine | Cyclic Diester | HepG2-CYP3A4 | Resazurin | EC50 (24h) | >200 | [6] |

| Monocrotaline | Retronecine | Cyclic Diester | HepG2-CYP3A4 | Resazurin | EC50 (24h) | >500 | [6] |

| Heliotrine | Heliotridine | Monoester | HepG2-CYP3A4 | Resazurin | EC50 (24h) | >500 | [6] |

| Lycopsamine | Retronecine | Monoester | HepG2-CYP3A4 | Resazurin | EC50 (24h) | >500 | [6] |

| Intermedine | Retronecine | Monoester | Chicken Hepatocytes | MTT | CC50 | >300 | [7] |

| Riddelliine N-oxide | Retronecine | Cyclic Diester | Chicken Hepatocytes | MTT | CC50 | >300 | [7] |

| Lasiocarpine N-oxide | Retronecine | Open Diester | Chicken Hepatocytes | MTT | CC50 | >300 | [7] |

| Senecionine N-oxide | Retronecine | Cyclic Diester | Chicken Hepatocytes | MTT | CC50 | >300 | [7] |

Note: A direct in vitro IC50 value for this compound was not found in the reviewed literature. However, as a monoester of retronecine, its toxicity is expected to be lower than that of diester PAs like lasiocarpine and seneciphylline, and likely in the range of other monoesters such as heliotrine and lycopsamine.

Experimental Protocols for Toxicity Assessment

Accurate and reproducible assessment of PA toxicity is crucial. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (Resazurin Method)

This protocol is adapted from studies assessing the cytotoxicity of various PAs in liver cell lines.[6][8]

1. Cell Culture:

- Human hepatoma cells (e.g., HepG2 or HepaRG) are cultured in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- For assays, cells are seeded into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

- Prepare stock solutions of PAs in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.

- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

- Incubate the plates for 24, 48, or 72 hours.

3. Resazurin Assay:

- Prepare a 0.15 mg/mL solution of resazurin in PBS.

- After the incubation period, add 20 µL of the resazurin solution to each well.

- Incubate the plates for 2-4 hours at 37°C, protected from light.

- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

4. Data Analysis:

- Subtract the fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.

- Express the results as a percentage of the vehicle-treated control cells.

- Calculate the EC50 value (the concentration that causes a 50% reduction in cell viability) using a suitable software with a non-linear regression model.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This protocol provides a framework for assessing the acute oral toxicity of a substance in rodents.[9]

1. Animals:

- Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often more sensitive.

- House the animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum.

- Acclimatize the animals for at least 5 days before the study.

2. Dose Administration:

- Fast the animals overnight before dosing.

- Administer the test substance by oral gavage in a single dose. The volume should not exceed 10 mL/kg body weight.

- Use a suitable vehicle (e.g., water, corn oil) if the substance is not soluble in water. A vehicle control group should be included.

- The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on existing information about the substance's toxicity.

3. Observation:

- Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

- Make frequent observations on the day of dosing and at least once daily for 14 days thereafter.

- Record all observations for each animal.

4. Procedure:

- The test is conducted in a stepwise manner using 3 animals per step.

- The outcome of the first step determines the next step:

- If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified at that dose level.

- If no mortality or mortality in 1 animal occurs, the next higher or lower dose level is tested in another group of 3 animals.

- The procedure continues until a clear outcome is obtained for classification.

5. Pathological Examination:

- At the end of the observation period, all surviving animals are euthanized.

- Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.

Signaling Pathways of this compound-Induced Toxicity

The hepatotoxicity of this compound and other PAs is a complex process involving multiple signaling pathways. The initial event is the metabolic activation by CYP enzymes, leading to the formation of dehydro-PAs. These reactive metabolites then trigger a cascade of cellular events.

Caption: Metabolic activation and downstream signaling pathways of this compound toxicity.

The formation of macromolecule adducts and the generation of reactive oxygen species (ROS) are central to the initiation of cellular damage.[10] This leads to mitochondrial dysfunction and endoplasmic reticulum (ER) stress, which in turn activate apoptotic signaling cascades. The intrinsic apoptotic pathway is triggered by mitochondrial damage, leading to the activation of caspase-9. The extrinsic pathway can be initiated by ER stress, resulting in the activation of caspase-8.[11] Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the programmed cell death.[11]

Conclusion

The structure-activity relationship for this compound toxicity is well-defined within the broader context of pyrrolizidine alkaloids. Its toxicity is primarily dictated by the presence of the 1,2-unsaturated retronecine core and its monoester structure. While less potent than its diester counterparts, this compound undergoes the same metabolic activation to a reactive pyrrolic species that instigates a cascade of cellular damage, culminating in apoptosis. This detailed understanding of its SAR and toxicological pathways is invaluable for researchers and drug development professionals in predicting and mitigating the risks associated with this and other related PAs. Further research to obtain a precise in vitro IC50 value for this compound would further refine its position within the quantitative toxicity spectrum of this important class of natural toxins.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OCT1-dependent uptake of structurally diverse pyrrolizidine alkaloids in human liver cells is crucial for their genotoxic and cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute and Subchronic Oral Toxicity Evaluation of Herbal Formulation: Piper crocatum Ruiz and Pav., Typhonium flagelliforme (Lodd.) Blume, and Phyllanthus niruri L. in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Enigmatic Presence of Rinderine: A Technical Guide to its Natural Occurrence in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of medicinal plants. PAs are a large group of heterocyclic compounds known for their defensive role in plants against herbivores. However, their presence in medicinal preparations is a significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity in humans and animals. This technical guide provides an in-depth overview of the natural occurrence of this compound in medicinal plants, focusing on quantitative data, experimental protocols for its analysis, and the underlying biochemical pathways.

Natural Occurrence of this compound

This compound has been identified in several plant families, most notably Boraginaceae and Asteraceae (specifically the Eupatorieae tribe). Its presence is often alongside other PAs, and its concentration can vary significantly depending on the plant species, the part of the plant, and environmental conditions.

Medicinal Plants Containing this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Other Notable PAs Present |

| Chromolaena odorata (Siam Weed) | Asteraceae | Roots, Mature Flower Heads | Intermedine, 3'-Acetylthis compound, 7- and 9-angeloylretronecine, this compound N-oxide, Intermedine N-oxide |

| Eupatorium japonicum | Asteraceae | Not specified | Amabiline, Echinatine, Indicine, Viridiflorine |

| Anchusa milleri | Boraginaceae | Not specified | Data not available |

| Rindera graeca | Boraginaceae | Aerial Parts, In vitro roots and shoots | Echinatine, Echinatine N-oxide, this compound N-oxide |

| Cynoglossum creticum | Boraginaceae | Aerial Parts | Echinatine, Heliosupine, 7-Angelylheliotridine, Cynoglossamine |

| Cynoglossum officinale | Boraginaceae | Leaves | Echinatine, Heliosupine, Acetylheliosupine |

| Cynoglossum amabile | Boraginaceae | Whole plant | Amabiline, Supinine, Echinatine, 3'-O-Acetylechinate |

Note: The quantitative data for this compound concentration in these plants is not consistently reported in the literature. The table indicates the presence of this compound, but specific mg/g values are often not available.

Biosynthesis of this compound

The biosynthesis of this compound, like other PAs, involves the formation of a necine base and a necic acid, which are then esterified.

-

Necine Base (Heliotridine): The heliotridine backbone of this compound is derived from the polyamines putrescine and spermidine, which in turn are synthesized from the amino acids arginine and ornithine. The key enzyme in this pathway is homospermidine synthase.

-

Necic Acid (Trachelanthic/Viridifloric Acid): The necic acid moiety of this compound is either trachelanthic acid or its stereoisomer, viridifloric acid. The biosynthesis of these branched-chain C7 acids originates from the amino acid L-isoleucine. While the exact enzymatic steps are not fully elucidated, isoleucine is the established precursor.[1][2][3][4]

Experimental Protocols

The analysis of this compound in plant material typically involves extraction, purification, and quantification using chromatographic techniques. The following is a generalized protocol based on methods for pyrrolizidine alkaloid analysis.

Extraction and Purification

This protocol is adapted from the German Federal Institute for Risk Assessment (BfR) method for PA analysis in plant material.[5][6]

-

Sample Preparation:

-

Dry the plant material at 40-50°C to a constant weight.

-

Grind the dried material to a fine powder (e.g., using a ball mill) to ensure homogeneity.

-

-

Extraction:

-

Weigh 2.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Sonicate the mixture for 15 minutes at room temperature.

-

Centrifuge at 3800 x g for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

-

Combine the supernatants.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Neutralize the combined acidic extract to pH 7 with an ammonia solution.

-

Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of water.

-

Load 10 mL of the neutralized extract onto the cartridge.

-

Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs with 2 x 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Quantification by UPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

-

Chromatographic Conditions (Example): [7][8][9]

-

Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 3 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-